molecular formula C14H19N3O2S B254723 3-methyl-N-({2-[(4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide

3-methyl-N-({2-[(4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide

Cat. No. B254723
M. Wt: 293.39 g/mol
InChI Key: QBPOENFVDTYMSY-UHFFFAOYSA-N
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Description

3-methyl-N-({2-[(4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide, also known as MCTB, is a thiosemicarbazone derivative that has been extensively studied for its potential applications in scientific research. MCTB has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-({2-[(4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide is not fully understood. However, it has been shown to chelate metal ions, which may contribute to its antitumor and antiviral activity. 3-methyl-N-({2-[(4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide has also been shown to inhibit the activity of the enzyme ribonucleotide reductase, which is involved in DNA synthesis. This inhibition may contribute to its antitumor activity.
Biochemical and Physiological Effects:
3-methyl-N-({2-[(4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-methyl-N-({2-[(4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, 3-methyl-N-({2-[(4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the development of anti-inflammatory drugs.

Advantages and Limitations for Lab Experiments

3-methyl-N-({2-[(4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, 3-methyl-N-({2-[(4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide has been extensively studied, and its properties and potential applications are well understood. However, 3-methyl-N-({2-[(4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide also has some limitations. Its mechanism of action is not fully understood, and it may exhibit off-target effects that could complicate research results.

Future Directions

There are several future directions for research on 3-methyl-N-({2-[(4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide. One potential direction is the development of metal-based drugs using 3-methyl-N-({2-[(4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide as a chelating agent. Another potential direction is the development of 3-methyl-N-({2-[(4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide-based cancer therapeutics. Additionally, further research is needed to fully understand the mechanism of action of 3-methyl-N-({2-[(4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide and its potential applications in various areas of scientific research.

Synthesis Methods

3-methyl-N-({2-[(4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide can be synthesized through a multi-step process starting with the reaction of 3-methylbutan-1-amine with carbon disulfide to form 3-methylthiourea. The 3-methylthiourea is then reacted with 4-methylbenzoylhydrazine to form the corresponding hydrazide. The hydrazide is then reacted with thiosemicarbazide to form 3-methyl-N-({2-[(4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide. The final product is obtained after purification through recrystallization.

Scientific Research Applications

3-methyl-N-({2-[(4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide has been extensively studied for its potential applications in scientific research. Its ability to chelate metal ions has been shown to be useful in the development of metal-based drugs. 3-methyl-N-({2-[(4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide has also been shown to exhibit antitumor activity, making it a potential candidate for the development of cancer therapeutics. Additionally, 3-methyl-N-({2-[(4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide has been shown to exhibit antiviral activity, making it a potential candidate for the development of antiviral drugs.

properties

Product Name

3-methyl-N-({2-[(4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide

Molecular Formula

C14H19N3O2S

Molecular Weight

293.39 g/mol

IUPAC Name

3-methyl-N-[[(4-methylbenzoyl)amino]carbamothioyl]butanamide

InChI

InChI=1S/C14H19N3O2S/c1-9(2)8-12(18)15-14(20)17-16-13(19)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H,16,19)(H2,15,17,18,20)

InChI Key

QBPOENFVDTYMSY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NNC(=S)NC(=O)CC(C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=S)NC(=O)CC(C)C

Origin of Product

United States

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